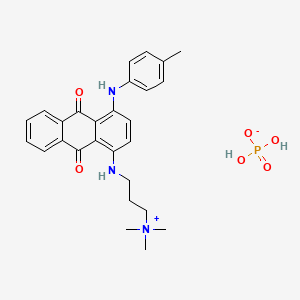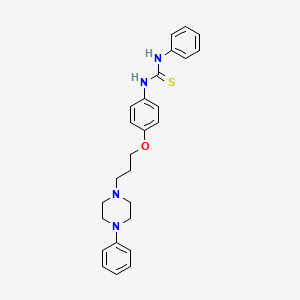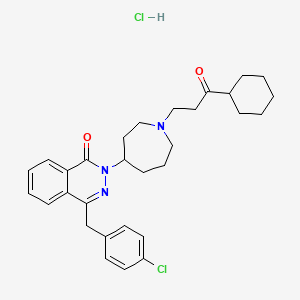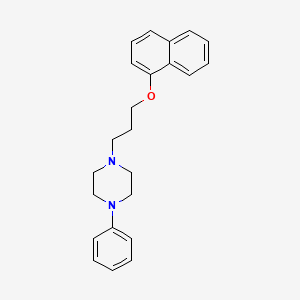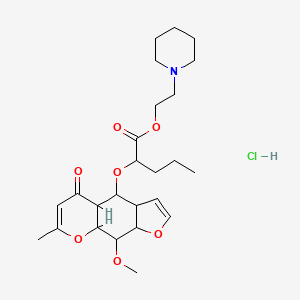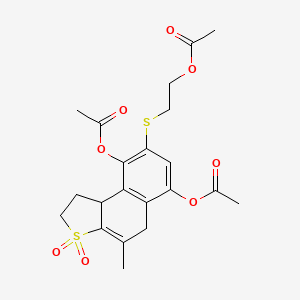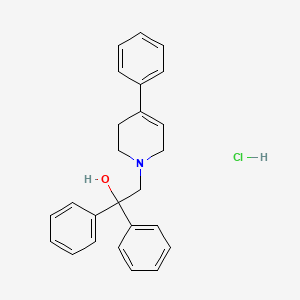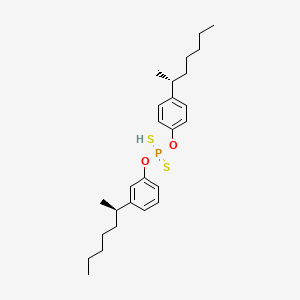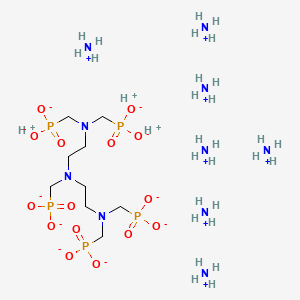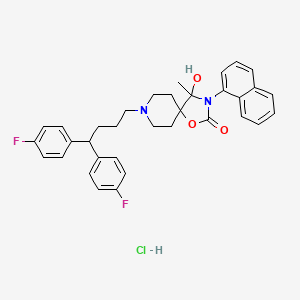
8-Keto-5-nitrotetrahydrobenz(a)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CCRIS 8480 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CCRIS 8480 involves multiple steps, each requiring specific reaction conditions. The primary synthetic route includes:
Initial Reaction: The starting materials undergo a condensation reaction under controlled temperature and pressure conditions.
Intermediate Formation: The intermediate compound is then subjected to a series of purification steps, including recrystallization and chromatography.
Final Synthesis: The purified intermediate is reacted with specific reagents to form CCRIS 8480. This step often requires catalysts and precise temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of CCRIS 8480 is scaled up using large reactors and automated systems. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using industrial-scale chromatography and crystallization techniques.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
CCRIS 8480 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: CCRIS 8480 can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed under an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogens, nucleophiles; often carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
CCRIS 8480 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its therapeutic potential in treating certain diseases, including its role as an enzyme inhibitor.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of CCRIS 8480 involves its interaction with specific molecular targets. It is known to:
Bind to Enzymes: CCRIS 8480 can inhibit the activity of certain enzymes by binding to their active sites.
Modulate Pathways: The compound affects various biochemical pathways, leading to changes in cellular functions.
Signal Transduction: It can influence signal transduction pathways, altering the cellular response to external stimuli.
Comparaison Avec Des Composés Similaires
Similar Compounds
CCRIS 8479: Similar in structure but differs in its reactivity and stability.
CCRIS 8481: Shares some functional groups with CCRIS 8480 but has different biological activity.
Uniqueness
CCRIS 8480 stands out due to its unique combination of stability and reactivity, making it suitable for a wide range of applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic uses further highlight its significance in scientific research.
Propriétés
Numéro CAS |
272438-28-5 |
|---|---|
Formule moléculaire |
C18H13NO3 |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
5-nitro-10,11-dihydro-9H-benzo[a]anthracen-8-one |
InChI |
InChI=1S/C18H13NO3/c20-18-7-3-4-11-8-15-12(9-16(11)18)10-17(19(21)22)14-6-2-1-5-13(14)15/h1-2,5-6,8-10H,3-4,7H2 |
Clé InChI |
YHMCIWPAXJFGMA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=C3C=C(C4=CC=CC=C4C3=C2)[N+](=O)[O-])C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



